Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in scientific research. [] Norfluoxetine plays a crucial role in research exploring the mechanisms of serotonin reuptake inhibition and its implications for various biological processes. Studies have investigated its pharmacological properties, interactions with various enzymes, and effects on different biological systems, providing valuable insights into the complexities of serotonin signaling.
Norfluoxetine is derived from fluoxetine through enzymatic N-demethylation, a metabolic process that occurs in the liver. It is classified as a secondary amine and is part of the phenylpropylamine class of compounds. The chemical structure of norfluoxetine includes a phenyl group, an ethyl chain, and a secondary amine, contributing to its pharmacological properties.
The synthesis of norfluoxetine can be achieved through various methods, primarily focusing on asymmetric synthesis techniques to obtain its enantiomers. One notable approach involves the use of chiral catalysts to facilitate the formation of the desired stereochemistry.
Norfluoxetine has a complex molecular structure characterized by its chiral centers. The compound's molecular formula is C17H18F3N, and it possesses a molecular weight of approximately 309.33 g/mol.
Norfluoxetine participates in various chemical reactions that are crucial for its pharmacological activity. Its primary role involves inhibition of serotonin reuptake, which is mediated through interactions with serotonin transporters.
The mechanism of action of norfluoxetine primarily revolves around its ability to inhibit the reuptake of serotonin in the synaptic cleft. This action leads to increased serotonin availability, which is crucial for mood regulation.
Norfluoxetine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Norfluoxetine (C₁₆H₁₆F₃NO) is the primary active N-demethylated metabolite of the antidepressant fluoxetine. Its molecular structure consists of a phenoxypropylamine backbone featuring a trifluoromethylphenyl ether group linked to a propan-1-amine chain terminating in a phenyl substituent. The molecular weight is 295.2995 g/mol (monoisotopic mass: 295.1184 g/mol), with the SMILES representation written as NCCC(OC1=CC=C(C=C1)C(F)(F)F)C1=CC=CC=C1
and the IUPAC name designated as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [3] [8].
A critical aspect of norfluoxetine's structure is its chiral center at the carbon atom connecting the phenoxy group, phenyl group, and propan-1-amine chain. This center gives rise to two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine (also known as seproxetine). The stereochemistry profoundly influences pharmacological activity, with the (S)-enantiomer exhibiting approximately 20-fold greater potency as a serotonin reuptake inhibitor compared to the (R)-enantiomer [6] [10]. The spatial configuration also dictates metabolic stability and protein binding interactions.
Advanced analytical techniques, including chiral chromatography and collision cross-section (CCS) measurements, enable precise differentiation of the enantiomers. Predicted CCS values for the protonated molecule ([M+H]⁺) are 169.527 Ų and 166.040 Ų (DeepCCS 1.0 and DarkChem Lite predictions, respectively), providing benchmarks for identification via ion mobility spectrometry [3] [8]. X-ray crystallographic analysis of enantiopure salts further confirms the absolute configuration and molecular packing behavior [9].
Table 1: Fundamental Structural and Stereochemical Properties of Norfluoxetine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₆F₃NO | Defines elemental composition and mass (295.2995 g/mol) |
Chiral Centers | 1 (Carbon at position 3 of propane chain) | Source of (R)- and (S)-enantiomers with distinct bioactivities |
Key Pharmacophore | Trifluoromethylphenoxy group + phenyl group + primary amine | Essential for serotonin transporter (SERT) binding affinity |
Predicted [M+H]+ CCS | 169.527 Ų (DeepCCS 1.0) | Enables identification via ion mobility-mass spectrometry |
More Active Enantiomer | (S)-Norfluoxetine (Seproxetine) | ~20x greater SERT inhibition potency vs. (R)-enantiomer [6] [10] |
The synthesis of enantiomerically pure norfluoxetine requires stereocontrolled methodologies due to the significant pharmacological differences between its enantiomers. Two primary strategies dominate: asymmetric synthesis of the desired enantiomer and chiral resolution of racemic mixtures.
Asymmetric Synthesis: A practical route employs the Corey-Bakshi-Shibata (CBS) reduction as a key step to establish the chiral center with high enantiomeric excess (ee). This involves the reduction of the prochiral ketone precursor, 3-oxo-3-phenylpropyl-4-(trifluoromethyl)phenyl ether, using a chiral oxazaborolidine catalyst. The resulting chiral alcohol is then converted to the amine via a Hofmann rearrangement of the corresponding amide or through a stereospecific Curtius rearrangement of the carboxylic acid derivative, preserving the chiral integrity. Subsequent steps involve deprotection or functional group interconversion to yield enantiomerically enriched (R)- or (S)-norfluoxetine. This route is chromatography-free in its final stages, relying instead on diastereomeric salt formation (e.g., using tartaric acid derivatives) for enantiomeric enrichment through crystallization [9] [2].
Chiral Resolution: Racemic norfluoxetine (±C₁₆H₁₆F₃NO) can be resolved using chiral stationary phase (CSP) chromatography. Common CSPs include polysaccharide derivatives (e.g., Chiralpak AD, OD). Indirect resolution involves diastereomer formation via derivatization with a chiral reagent like (R)-1-(1-naphthyl)ethyl isocyanate (NEI), followed by separation on conventional reverse-phase or normal-phase HPLC columns. The derivatization efficiency is optimized by controlling NEI stoichiometry (typically 2-4 fold excess), reaction temperature (40-60°C), and reaction time (15-30 minutes) [6]. Preparative-scale resolution enables the isolation of gram quantities of pharmacologically relevant (S)-norfluoxetine for further study.
Industrial Considerations: Scaling enantioselective synthesis requires cost-effective chiral catalysts/reagents and high-yielding steps with minimal purification. Resolution methods, while potentially lower yielding per theoretical enantiomer, benefit from established racemate synthesis and predictable scalability of chromatographic processes. Patent literature highlights routes using enantiomerically pure epichlorohydrin or glycidyl derivatives as chiral building blocks reacted with 4-(trifluoromethyl)phenol, followed by ring-opening with ammonia [2].
Norfluoxetine is a lipophilic weak base with significant membrane permeability, influencing its distribution and metabolic fate. Key physicochemical parameters include:
Table 2: Key Physicochemical Properties of Norfluoxetine
Property | Value | Method/Notes |
---|---|---|
LogP (Octanol/Water) | 3.74 - 3.93 | Predicted (ALOGPS, ChemAxon); indicates high lipophilicity [3] [8] |
pKa | 9.77 (amine group) | Predicted (ChemAxon); weak base, predominantly ionized at pH 7.4 [3] [8] |
Water Solubility | ~0.00915 mg/mL (Free base, 25°C) | Predicted (ALOGPS); very low intrinsic solubility [3] [8] |
Melting Point | Not explicitly reported in sources | Salt forms (e.g., HCl) are crystalline solids |
Salt Solubility | Significantly higher than free base | Hydrochloride salt commonly used for formulation [2] [8] |
Table 3: Solubility of Norfluoxetine Under Different Conditions
Condition | Solubility Trend | Underlying Mechanism |
---|---|---|
Low pH (pH << pKa) | High Solubility | Amine protonation forming hydrophilic salts (e.g., HCl) |
Neutral pH (pH ~7.4) | Very Low Solubility (Free base predominant) | Unionized, lipophilic free base form |
Organic Solvents (e.g., Ethanol) | Moderate to High Solubility | Favorable solvation of lipophilic molecule |
With Surfactants/CDs | Enhanced Apparent Solubility | Micellar solubilization or complexation |
Increased Temperature | Moderate Solubility Increase | Enhanced molecular kinetic energy overcoming crystal lattice energy |
The interplay of high lipophilicity (logP), basicity (pKa), and low intrinsic water solubility dictates norfluoxetine's absorption, distribution, and metabolic clearance pathways. Understanding these properties is essential for designing analytical methods (extraction, chromatography), formulating dosage forms (salt selection, solubilizing agents), and interpreting pharmacokinetic behavior. While the core physicochemical parameters (logP, pKa, intrinsic solubility) are similar for both enantiomers, subtle differences in crystal packing of enantiopure solids or salts could potentially lead to minor variations in measured solubility or dissolution rates.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7